Pueroside A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

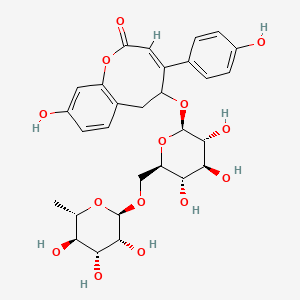

Pueroside A is a naturally occurring compound isolated from the roots of Pueraria lobata, commonly known as Kudzu. This compound belongs to the class of flavonoid glycosides and has been studied for its various biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pueroside A can be isolated from the dried roots of Pueraria lobata through a series of extraction and purification steps. The process typically involves:

Extraction: The dried roots are powdered and extracted using 95% ethanol under reflux conditions.

Fractionation: The extract is then fractionated using solvents such as petroleum ether, ethyl acetate, and n-butanol.

Purification: The fractions are further purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial scale would be necessary to ensure high yield and purity.

Analyse Chemischer Reaktionen

Structural Elucidation and Key Features

Pueroside A belongs to the pueroside class, characterized by a core structure with two β-glucosyl units and a methoxy group. Key structural insights include:

NMR Spectral Data

| Proton/Carbon Position | δ<sub>H</sub> (ppm) | δ<sub>C</sub> (ppm) | Correlation (HMBC/NOESY) |

|---|---|---|---|

| Methoxy (OCH<sub>3</sub>) | 3.84 (s, 3H) | 55.5 | C-4' (162.6 ppm) |

| β-Glc-1''' | 5.12 (d, J = 7.6 Hz) | 157.1 | C-2' |

| β-Glc-1'''' | 4.81 (d, J = 7.7 Hz) | 156.2 | C-4'' |

| Olefinic H-2 | 6.47 (br s) | 125.8 | C-1', C-3 |

| Oxygenated H-4 | 6.02 (m) | 72.3 | C-3, C-5 |

The methoxy group at C-4' and glucosyl units at C-2' and C-4'' were confirmed via HMBC correlations .

Isomerism

This compound and pueroside B are configurational isomers differing at position 4 (CD analysis). Their retention times in liquid chromatography distinguish them, though MS/MS fragmentation patterns are nearly identical .

Fragmentation Pathways in MS/MS Analysis

Collision-induced dissociation of this compound reveals complex cleavage patterns:

Key Fragments

| Parent Ion (m/z) | Fragment (m/z) | Cleavage Mechanism |

|---|---|---|

| 817.30145 | 313.10709 ([M+H−C<sub>12</sub>H<sub>20</sub>O<sub>10</sub>]⁺) | Glycosidic bond cleavage |

| 313.10709 | 295.09702 ([M+H−OH]⁺) | Loss of hydroxyl group |

| 295.09702 | 267.10138 ([M+H−OCH<sub>3</sub>]⁺) | Methoxy group elimination |

| 817.30145 | 145.06490 ([C<sub>6</sub>H<sub>9</sub>O<sub>3</sub>]⁺) | Core structure C–C bond cleavage |

These pathways highlight the role of glycosidic bond cleavage and core structure modifications .

Enzyme Inhibition Mechanisms

This compound exhibits inhibitory activity against α-glucosidase (IC<sub>50</sub> ≈ 23.25 μM) and α-amylase (IC<sub>50</sub> ≈ 27.05 μM), surpassing the positive control acarbose . Molecular docking reveals:

Binding Interactions

| Target Enzyme | Interaction Type | Residues Involved |

|---|---|---|

| α-Glucosidase | Hydrogen bonds | Asp349, Arg442 |

| Hydrophobic interactions | Trp376, Phe314 | |

| α-Amylase | Van der Waals forces | His299, Glu233 |

| π-alkyl interactions | Trp58, Tyr62 |

These interactions stabilize the enzyme-inhibitor complex, reducing catalytic activity .

Comparative Bioactivity

| Compound | α-Glucosidase IC<sub>50</sub> (μM) | α-Amylase IC<sub>50</sub> (μM) |

|---|---|---|

| This compound | 23.25 | 27.05 |

| Acarbose (Control) | 27.05 | 36.68 |

This compound’s superior inhibition suggests potential as a natural antidiabetic agent .

Synthetic and Analytical Challenges

Wissenschaftliche Forschungsanwendungen

Pueroside A is one of the chemical constituents isolated from Pueraria lobata, also known as Kudzu, a traditional medicinal herb used extensively in Chinese medicine . P. lobata has a variety of therapeutic applications, and its chemical components, including puerosides, have been explored for their biological activities .

Chemical Characteristics of this compound

This compound, along with pueroside B, are aromatic glycosides . Research has elucidated the structure and characteristics of this compound through advanced spectroscopic techniques, including CD spectroscopy, which is crucial for determining the absolute configurations of isomers .

Isolation and Identification

In a study aimed at identifying the active components of P. lobata, researchers isolated twelve compounds, including three puerosides (compounds 1 –3 ), from the roots of the plant . Compound 1 was identified as 4 R-pueroside B, a novel compound, while compound 2 was identified as 4 S-pueroside B . The structures of these compounds were determined using spectroscopic methods .

Impact on Enzyme Activity

Most of the compounds isolated from P. lobata, with the exception of compound 2 , showed α-glucosidase and α-amylase inhibitory activity . Compound 12 notably demonstrated superior inhibitory effects compared to the control acarbose, suggesting its potential in managing postprandial blood glucose levels . While the study does mention puerosides, it does not specify the individual effects of this compound on enzyme activity .

Antidiabetic Mechanisms

Pueraria lobata has a history of use in diabetes treatment in traditional Chinese medicine . Modern studies indicate that its antidiabetic mechanisms include reducing insulin resistance, enhancing insulin secretion, and improving insulin sensitivity . These effects are attributed to the various active components of the plant, including isoflavones and polysaccharides .

Further Research

Wirkmechanismus

The mechanism of action of Pueroside A involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.

Neuroprotective Effects: This compound has been shown to protect neurons from oxidative damage and apoptosis by modulating pathways such as the Nrf2/ARE pathway.

Vergleich Mit ähnlichen Verbindungen

Pueroside A can be compared with other flavonoid glycosides such as:

Pueroside B: Another compound isolated from Pueraria lobata with similar structure but different biological activities.

Rutin: A flavonoid glycoside found in various plants with strong antioxidant properties.

Quercetin: A well-known flavonoid with extensive research on its health benefits.

Uniqueness

This compound is unique due to its specific glycosidic linkage and the presence of certain functional groups that contribute to its distinct biological activities. Its combination of antioxidant, anti-inflammatory, and neuroprotective effects makes it a compound of interest for further research and potential therapeutic applications .

Biologische Aktivität

Pueroside A is a bioactive compound derived from Pueraria lobata, a plant traditionally used in Chinese medicine. This compound has garnered attention due to its potential therapeutic effects, particularly in the context of metabolic disorders and inflammation. Research has focused on elucidating its biological activities, including enzyme inhibition, anti-inflammatory properties, and potential anticancer effects.

Enzyme Inhibition

One of the primary areas of research regarding this compound is its inhibitory effects on key enzymes involved in carbohydrate metabolism. Notably, studies have shown that this compound exhibits significant inhibitory activity against α-glucosidase and α-amylase , enzymes critical for carbohydrate digestion and glucose absorption.

Inhibition Studies

A recent study evaluated the inhibitory effects of various compounds isolated from Pueraria lobata, including this compound. The results are summarized in Table 1.

| Compound | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |

|---|---|---|

| Acarbose | 27.05 | 36.68 |

| This compound | 23.25 | 27.05 |

| Compound 11 | 32.18 | 40.50 |

| Compound 12 | 30.89 | 83.62 |

Table 1: Inhibitory activity of compounds on α-glucosidase and α-amylase .

The findings indicate that this compound has a lower IC50 value for both enzymes compared to the standard drug acarbose, suggesting its potential as a natural therapeutic agent for managing postprandial blood glucose levels.

Anti-inflammatory Activity

This compound also displays anti-inflammatory properties. Research has indicated that it can modulate inflammatory pathways, potentially through the regulation of oxidative stress and lipid metabolism.

A study focusing on the anti-inflammatory effects of Pueroside derivatives showed that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, highlighting their potential role in treating inflammatory diseases .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through mechanisms involving metabolic activation and modulation of cell signaling pathways.

In a co-culture model examining the effects of ginsenosides (related compounds), it was found that certain derivatives could inhibit tumor cell viability significantly, indicating that similar mechanisms may apply to this compound . This area warrants further investigation to establish its efficacy and underlying mechanisms.

Clinical Applications

Several clinical studies have explored the implications of Pueraria lobata extracts, which contain this compound, in managing diabetes and related complications. For instance, a randomized controlled trial demonstrated significant improvements in glycemic control among diabetic patients who supplemented their treatment with Pueraria lobata extracts compared to a placebo group .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have shown that after oral administration, this compound is rapidly absorbed and reaches peak plasma concentrations within a short time frame, indicating good bioavailability . This characteristic is essential for its effectiveness as a therapeutic agent.

Eigenschaften

Molekularformel |

C29H34O14 |

|---|---|

Molekulargewicht |

606.6 g/mol |

IUPAC-Name |

(3Z)-9-hydroxy-4-(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one |

InChI |

InChI=1S/C29H34O14/c1-12-22(33)24(35)26(37)28(40-12)39-11-20-23(34)25(36)27(38)29(43-20)42-19-8-14-4-7-16(31)9-18(14)41-21(32)10-17(19)13-2-5-15(30)6-3-13/h2-7,9-10,12,19-20,22-31,33-38H,8,11H2,1H3/b17-10-/t12-,19?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 |

InChI-Schlüssel |

LRFHJRYHICUNML-WAHMGNLFSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/3CC4=C(C=C(C=C4)O)OC(=O)/C=C3/C5=CC=C(C=C5)O)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CC4=C(C=C(C=C4)O)OC(=O)C=C3C5=CC=C(C=C5)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.